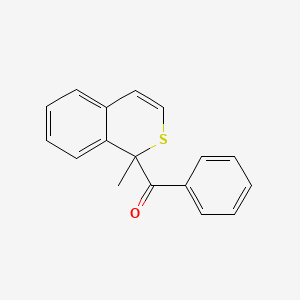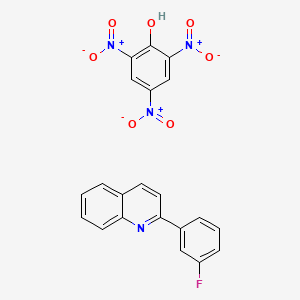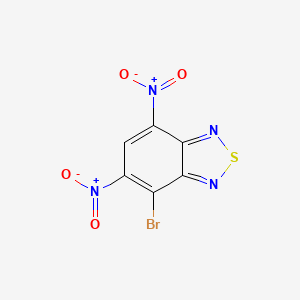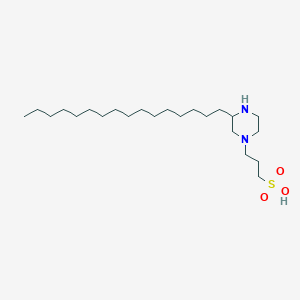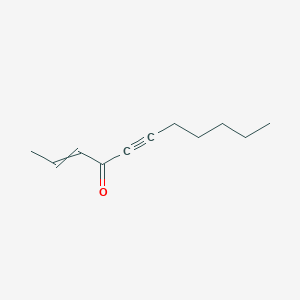
N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to both organic and inorganic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of terminal acetylenes with amines in the presence of catalysts. One common method is the Mannich three-component condensation of terminal acetylenes with amines under the influence of copper (I) salts . This reaction can be activated using microwave or ultrasound irradiation to improve yields and reaction rates .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts such as copper-zeolite or nickel-Y-zeolite, which can facilitate the reaction under milder conditions and with higher efficiency . The use of metal acetylides with C=N electrophiles in anhydrous conditions at low temperatures is another approach that can be employed for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silanes and other reduced products.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) salts, zinc, nickel, gold (I), gold (III), silver (I), iron (III), indium (III), and mercury salts . Reaction conditions often involve the use of catalysts, anhydrous solvents, and controlled temperatures to achieve the desired products .
Major Products Formed
Major products formed from these reactions include propargylamines, oxazolidines, and other organosilicon compounds . These products are valuable intermediates in organic synthesis and have applications in various fields.
Applications De Recherche Scientifique
N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Mécanisme D'action
The mechanism by which N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine include other organosilicon compounds such as:
- Trimethylsilylacetylene
- Trimethylsilylpropargylamine
- Trimethylsilylalkynes
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique reactivity and properties. The presence of both the hex-2-yn-1-yl and trimethylsilyl groups allows for a diverse range of chemical transformations and applications .
Propriétés
Numéro CAS |
88211-49-8 |
|---|---|
Formule moléculaire |
C12H27NSi2 |
Poids moléculaire |
241.52 g/mol |
Nom IUPAC |
N,N-bis(trimethylsilyl)hex-2-yn-1-amine |
InChI |
InChI=1S/C12H27NSi2/c1-8-9-10-11-12-13(14(2,3)4)15(5,6)7/h8-9,12H2,1-7H3 |
Clé InChI |
CTDUWZGWMZICHD-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCN([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


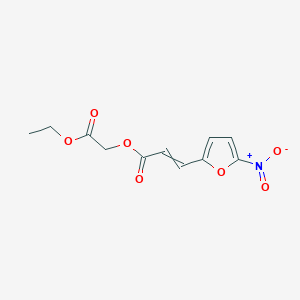
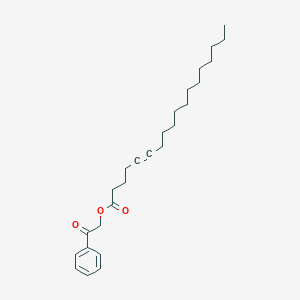
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
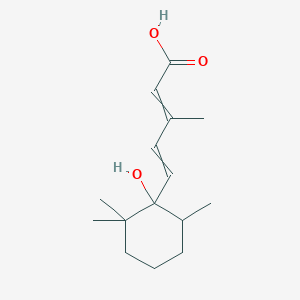
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)

